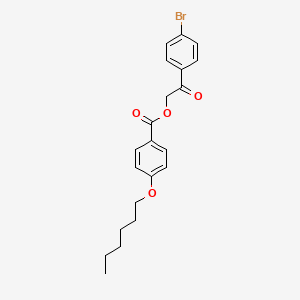
1-(2-Methylphenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a 2-methylphenyl group attached to the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency. The choice of solvents and reaction conditions is critical to ensure the scalability and economic viability of the production process.
化学反応の分析
Types of Reactions
1-(2-Methylphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitroisoquinoline and sulfonic acid derivatives.
科学的研究の応用
1-(2-Methylphenyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
類似化合物との比較
1-(2-Methylphenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
1-Phenylisoquinoline: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methylisoquinoline: The methyl group is attached directly to the isoquinoline ring, leading to different steric and electronic effects.
1-(4-Methylphenyl)isoquinoline: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.
特性
分子式 |
C16H13N |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
1-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-11H,1H3 |
InChIキー |
PCVCHIVLKSOTJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,4E)-N-(4-{5-[(2E,4E)-hexa-2,4-dienoylamino]-1H-benzimidazol-2-yl}phenyl)hexa-2,4-dienamide](/img/structure/B11540566.png)
![2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide](/img/structure/B11540575.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540580.png)
![3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11540586.png)
![2-[4-(4-Phenyl-piperazine-1-sulfonyl)-phenyl]-isoindole-1,3-dione](/img/structure/B11540591.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11540592.png)
![N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11540595.png)

![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540601.png)
![3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11540609.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)
